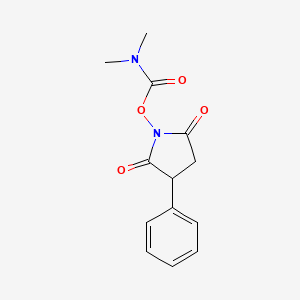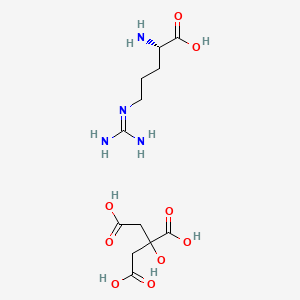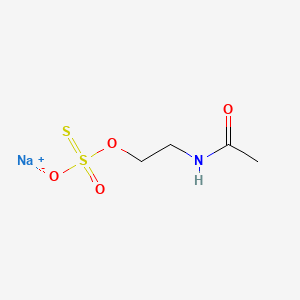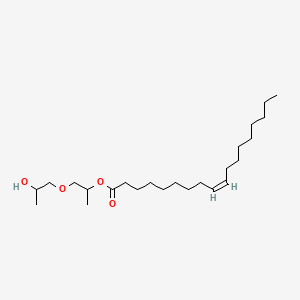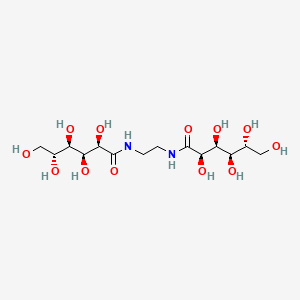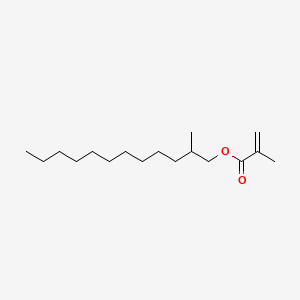
2-Methyldodecyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyldodecyl methacrylate is an organic compound with the chemical formula C16H30O2. It is a methacrylate ester derived from methacrylic acid and 2-methyldodecanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various copolymers and functional polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyldodecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyldodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production may also involve the use of alternative catalysts and optimized reaction conditions to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyldodecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methyldodecanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Major Products
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Substitution: Substituted methacrylate esters.
Hydrolysis: Methacrylic acid and 2-methyldodecanol.
Applications De Recherche Scientifique
2-Methyldodecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymers and copolymers with specific properties.
Biomedical Applications: Incorporated into dental materials and drug delivery systems.
Industrial Applications: Used in coatings, adhesives, and sealants due to its excellent film-forming properties.
Mécanisme D'action
The mechanism of action of 2-Methyldodecyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group can interact with various functional groups, leading to the formation of complex polymer structures. In biomedical applications, its antimicrobial properties are attributed to the disruption of microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecyl methacrylate
- Lauryl methacrylate
- Methacrylic acid, dodecyl ester
Uniqueness
2-Methyldodecyl methacrylate is unique due to the presence of a methyl group on the dodecyl chain, which can influence its reactivity and the properties of the resulting polymers. This structural variation can lead to differences in hydrophobicity, flexibility, and compatibility with other monomers.
Propriétés
Numéro CAS |
94158-96-0 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-methyldodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-5-6-7-8-9-10-11-12-13-16(4)14-19-17(18)15(2)3/h16H,2,5-14H2,1,3-4H3 |
Clé InChI |
DIUOAZFIHVLGKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


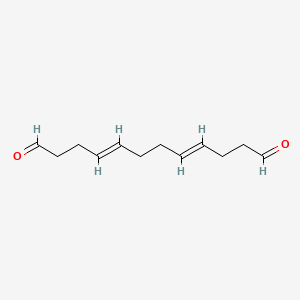
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
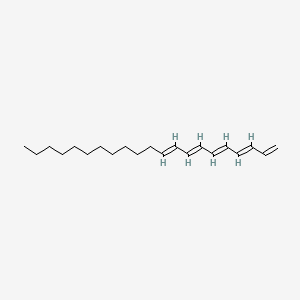

![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
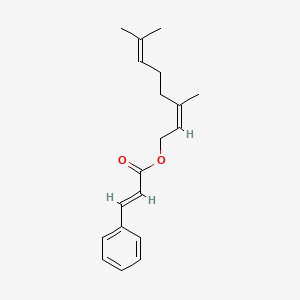
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)
